1-(3,4-Diphenyl-1,2-oxazol-5-yl)ethanone
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Overview
Description
1-(3,4-Diphenyl-1,2-oxazol-5-yl)ethanone is a heterocyclic compound featuring an oxazole ring substituted with phenyl groups at positions 3 and 4, and an ethanone group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Diphenyl-1,2-oxazol-5-yl)ethanone typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzoin with hydroxylamine hydrochloride to form the oxime, followed by cyclization in the presence of acetic anhydride. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetic acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, would be crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Diphenyl-1,2-oxazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the oxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acids, while reduction can produce oxazoline derivatives.
Scientific Research Applications
1-(3,4-Diphenyl-1,2-oxazol-5-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 1-(3,4-Diphenyl-1,2-oxazol-5-yl)ethanone exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including enzyme inhibition and receptor modulation. The oxazole ring’s electronic properties play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
1,3-Diphenyl-1H-pyrazole: Another heterocyclic compound with similar structural features but different biological activities.
2,4-Diphenyl-1,3-oxazole: Shares the oxazole ring but differs in substitution patterns, leading to distinct chemical and biological properties.
Uniqueness: 1-(3,4-Diphenyl-1,2-oxazol-5-yl)ethanone is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in the synthesis of novel materials and potential therapeutic agents.
Properties
CAS No. |
1631-96-5 |
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Molecular Formula |
C17H13NO2 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
1-(3,4-diphenyl-1,2-oxazol-5-yl)ethanone |
InChI |
InChI=1S/C17H13NO2/c1-12(19)17-15(13-8-4-2-5-9-13)16(18-20-17)14-10-6-3-7-11-14/h2-11H,1H3 |
InChI Key |
WOWDOIJMOSLBLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=NO1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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